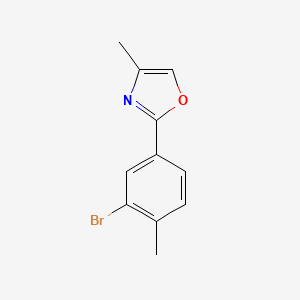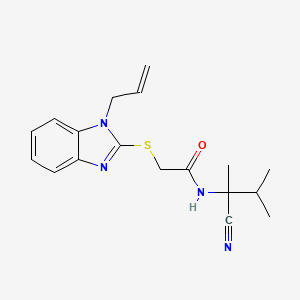
2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one, also known as BPIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a pyranone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research into the synthesis of complex organic molecules like 2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one often reveals methodologies for creating various derivatives of pyran and piperazine, which are valuable in drug development and material science. For example, the work on the reaction of acetylenecarboxylic acid with amines elucidates the hydrolysis processes that could be relevant for synthesizing derivatives of the mentioned compound (Iwanami et al., 1964). This kind of research underpins the chemical synthesis strategies employed in pharmaceutical research and development.
Structural Analysis and Crystallography
The study of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, which shares a structural resemblance with the core pyran component of the query compound, through molecular and crystal structure analysis using X-ray diffraction, highlights the importance of understanding the spatial arrangement of atoms within a molecule for predicting its reactivity and interaction with biological targets (Shestopalov et al., 2003). These insights are crucial for drug design, allowing scientists to tailor molecular structures for specific biological activities.
Biological Activity and Pharmacological Applications
Although the request specifically excluded information on drug use, dosage, and side effects, it's noteworthy that research into compounds with similar structures often investigates their potential biological activities. Such studies are foundational in identifying new therapeutic agents. For instance, the investigation into cyclic nucleotide phosphodiesterase type 4 inhibitors using pyrazolo[1,5-a]-1,3,5-triazine ring systems as an adenine bioisostere reveals the approach of modifying chemical structures to achieve desired biological effects (Raboisson et al., 2003). Such research points to the broader applicability of chemical compounds in medicinal chemistry.
Material Science and Catalysis
The development of novel catalysts and materials often leverages the unique properties of pyran and piperazine derivatives. Studies on silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives demonstrate the role of these compounds in facilitating chemical reactions, which is essential for the creation of environmentally friendly chemical processes (Niknam et al., 2013).
Propriétés
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-5-[(3-methoxyphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-21-9-5-8-20(14-21)17-31-24-18-32-23(15-22(24)28)25(29)27-12-10-26(11-13-27)16-19-6-3-2-4-7-19/h2-9,14-15,18H,10-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKDLOPHGAATRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2944352.png)
![2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2944354.png)


![2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2944360.png)

![3,3-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2944363.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2944366.png)

![Ethyl hydrogen [(3,4,5-trimethoxyphenyl)methylidene]carbonohydrazonate](/img/structure/B2944370.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2944373.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide](/img/structure/B2944374.png)
